molecular formula C18H19N3O3 B5359811 N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide

N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide

Katalognummer B5359811
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: OUQHARBSBRCGFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide, also known as EIDD-2801, is a novel antiviral drug that has gained significant attention due to its potential to treat a wide range of viral infections. Developed by scientists at Emory University and Ridgeback Biotherapeutics, EIDD-2801 has shown promising results in preclinical studies against several RNA viruses, including influenza, Ebola, and SARS-CoV-2, the virus responsible for the COVID-19 pandemic.

Wirkmechanismus

N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide works by inhibiting the replication of RNA viruses, including influenza, Ebola, and SARS-CoV-2. The drug is a prodrug, which means that it is converted to its active form inside the infected cells. Once inside the cells, this compound is converted to a nucleoside analog, which is incorporated into the viral RNA during replication. This incorporation leads to the introduction of errors in the viral RNA, which ultimately leads to the inhibition of viral replication.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in preclinical studies. In a study published in Science Translational Medicine, researchers found that this compound was well-tolerated in mice at doses that were effective in reducing the viral load of influenza. Similarly, in a study published in Nature, researchers found that this compound was well-tolerated in monkeys at doses that were effective in reducing the viral load of Ebola.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide has several advantages as a research tool. The drug is effective in inhibiting the replication of a wide range of RNA viruses, including influenza, Ebola, and SARS-CoV-2. Additionally, this compound has been shown to have minimal toxicity in preclinical studies, which makes it a safe and effective research tool.
However, this compound also has some limitations as a research tool. The drug is a prodrug, which means that it needs to be converted to its active form inside the infected cells. This conversion can be affected by several factors, including the metabolic state of the infected cells, which can make it difficult to interpret the results of experiments.

Zukünftige Richtungen

The potential applications of N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide in the treatment of viral infections are vast. In addition to influenza, Ebola, and SARS-CoV-2, the drug has also shown promise in preclinical studies against several other RNA viruses, including respiratory syncytial virus (RSV) and Lassa fever virus. Future research could focus on optimizing the synthesis of this compound and its analogs, as well as studying the drug's efficacy in clinical trials. Additionally, further studies could explore the potential of this compound in combination with other antiviral drugs, as well as its potential use as a prophylactic treatment for viral infections.

Synthesemethoden

N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The synthesis starts with the preparation of 3-ethylisoxazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with N,N-dimethyl-1,3-propanediamine to form the amide intermediate. The final step involves the reaction of the amide intermediate with 3-phenylisoxazole-4-carboxylic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide has been extensively studied in preclinical models of viral infections, including influenza, Ebola, and SARS-CoV-2. In a study published in Science Translational Medicine, researchers found that this compound was effective in reducing the viral load and improving the survival rate of mice infected with influenza. Similarly, in a study published in Nature, researchers found that this compound was effective in reducing the viral load and improving the survival rate of monkeys infected with Ebola.

Eigenschaften

IUPAC Name

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-N,5-dimethyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-4-14-10-15(24-19-14)11-21(3)18(22)16-12(2)23-20-17(16)13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQHARBSBRCGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CN(C)C(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.